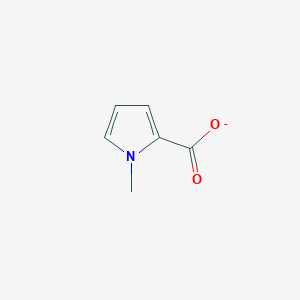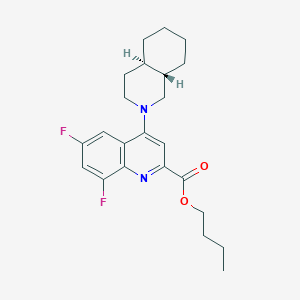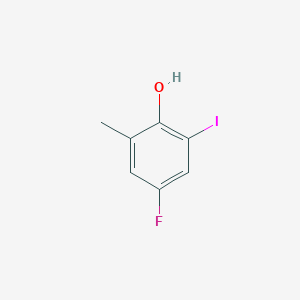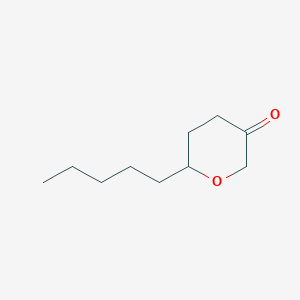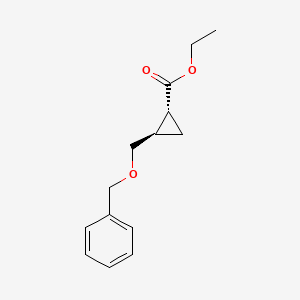
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is a chemical compound with a cyclopropane ring substituted with an ethyl ester and a benzyloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor followed by esterification and benzylation reactions. The cyclopropanation can be achieved using diazo compounds in the presence of transition metal catalysts. The esterification is usually carried out using ethyl alcohol and an acid catalyst, while the benzylation involves the use of benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for esterification and benzylation to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the cyclopropane ring can provide structural rigidity and influence the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active cyclopropane derivative.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-((benzyloxy)methyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropanol: Similar structure but with an alcohol group instead of an ester.
(1R,2R)-2-((benzyloxy)methyl)cyclopropylamine: Similar structure but with an amine group instead of an ester.
Uniqueness
(1R,2R)-ethyl 2-((benzyloxy)methyl)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ester group, and a benzyloxy methyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(15)13-8-12(13)10-16-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1 |
Clave InChI |
WPTIXUDEALSQOF-QWHCGFSZSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1COCC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CC1COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


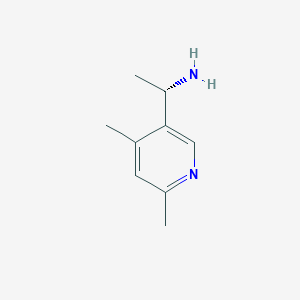
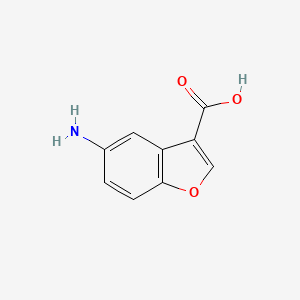
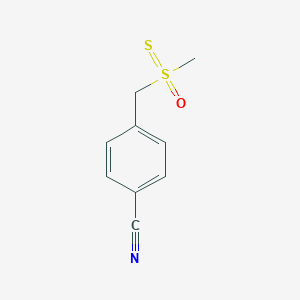
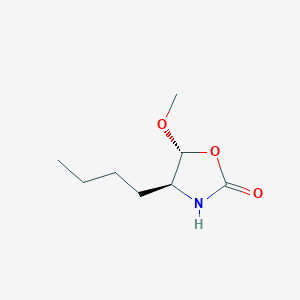
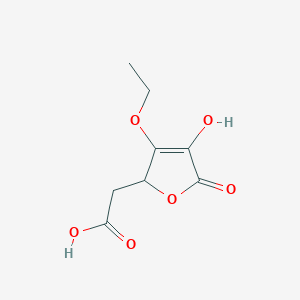
![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
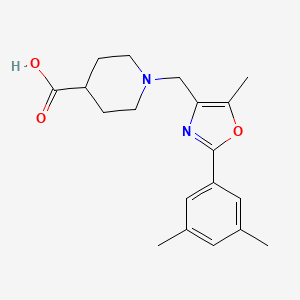
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
